3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine
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Overview
Description
3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine is an organic compound that features a pyridine ring substituted with a methoxy group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or their equivalents under acidic or basic conditions . The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light or heat.
Major Products Formed
Oxidation: Formation of 3-(2-hydroxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine.
Reduction: Formation of 3-(2-methoxypiperidin-3-yl)-1-methyl-1h-pyrazol-5-amine.
Substitution: Formation of 3-(2-halopyridin-3-yl)-1-methyl-1h-pyrazol-5-amine.
Scientific Research Applications
3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine
- 3-(2-Chloropyridin-3-yl)-1-methyl-1h-pyrazol-5-amine
- 3-(2-Aminopyridin-3-yl)-1-methyl-1h-pyrazol-5-amine
Uniqueness
3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
5-(2-methoxypyridin-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-14-9(11)6-8(13-14)7-4-3-5-12-10(7)15-2/h3-6H,11H2,1-2H3 |
InChI Key |
ZPSQYZCRDUADSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(N=CC=C2)OC)N |
Origin of Product |
United States |
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